Strontium bromate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

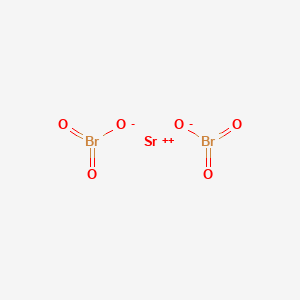

Strontium bromate is an inorganic compound with the chemical formula Sr(BrO₃)₂. It is a white crystalline solid that is moderately soluble in water and acts as a strong oxidizing agent. This compound is not commonly encountered in laboratories or industries but has unique properties that make it of interest in certain scientific contexts .

準備方法

Synthetic Routes and Reaction Conditions: Strontium bromate can be synthesized through the electrolysis of a strontium bromide solution at temperatures between 65°C and 70°C. This process involves the use of dichromate and anodes made of lead dioxide or iron, with cathodes made of stainless steel or copper. The this compound crystallizes upon cooling the electrolyte, and any unoxidized bromide can be recycled .

Another method involves reacting bromine with a strontium hydroxide solution at temperatures ranging from 50°C to 90°C. The reaction can be represented as: [ 3Br₂ + 3OH⁻ ⇌ BrO₃⁻ + 5Br⁻ + 3H⁺ ]

Industrial Production Methods: Industrial production of this compound typically follows the same methods as laboratory synthesis, with adjustments for scale and efficiency. The electrolysis method is preferred due to its ability to produce high-purity this compound .

化学反応の分析

Types of Reactions: Strontium bromate primarily undergoes oxidation reactions due to its strong oxidizing properties. It can also participate in substitution reactions under specific conditions.

Common Reagents and Conditions:

Oxidation: this compound can oxidize various organic and inorganic compounds. For example, it can oxidize iodide ions to iodine in acidic conditions.

Substitution: In the presence of strong acids, this compound can undergo substitution reactions where the bromate ion is replaced by other anions.

Major Products Formed:

Oxidation: The major products of oxidation reactions involving this compound include the oxidized form of the reactant and bromide ions.

Substitution: The products depend on the substituting anion but typically include the new compound formed and bromic acid or its derivatives.

科学的研究の応用

Analytical Applications

2.1. Analytical Chemistry

Strontium bromate is utilized in analytical chemistry as a reagent for the determination of various substances. It can serve as an oxidizing agent in redox reactions, facilitating the analysis of compounds through titrations and other methods. The compound's ability to release bromine upon decomposition also aids in the detection of specific ions in solution.

2.2. Bromate Detection

Research indicates that this compound can be involved in studies focusing on bromate formation during ozonation processes in water treatment. Bromate is a byproduct of ozone treatment of bromide-containing waters, raising concerns due to its carcinogenic potential. This compound's role in understanding these mechanisms is crucial for developing mitigation strategies to reduce bromate levels in drinking water .

Environmental Applications

3.1. Water Treatment

This compound's relevance extends to environmental science, particularly in water treatment processes. Its use as a tracer in hydrological studies helps researchers understand the movement and behavior of contaminants in aquatic systems. By analyzing the degradation pathways of this compound, scientists can better assess its environmental impact and develop strategies for remediation.

3.2. Toxicological Studies

Numerous studies have investigated the toxicological effects of bromates, including this compound, on biological systems. The compound has been shown to induce oxidative stress and genotoxicity, which are critical factors in assessing its safety and environmental health implications . Understanding these effects aids regulatory agencies in establishing safety standards for bromate levels in drinking water.

Case Studies and Research Findings

4.1. Toxicological Assessments

A significant body of research has focused on the toxicological effects of this compound on laboratory animals, revealing insights into its potential health risks. For instance, studies have demonstrated that exposure to high doses can lead to renal damage and carcinogenic effects . These findings underscore the necessity for careful handling and regulation of this compound in industrial applications.

4.2. Ozonation Studies

Research published by the National Institutes of Health highlights the formation of bromates during ozonation processes, emphasizing the need for improved monitoring techniques to detect these compounds at low concentrations . The study suggests that understanding the kinetics of bromate formation can lead to better control measures during water treatment operations.

Tables

| Application Area | Specific Use | Research Findings |

|---|---|---|

| Analytical Chemistry | Oxidizing agent | Facilitates detection of specific ions |

| Environmental Science | Tracer in hydrological studies | Helps assess contaminant behavior |

| Toxicological Research | Health risk assessments | Induces oxidative stress; potential carcinogenic effects |

作用機序

The mechanism by which strontium bromate exerts its effects is primarily through its oxidizing properties. It can donate oxygen atoms to other substances, thereby oxidizing them. This property is utilized in various chemical reactions where oxidation is required. The molecular targets and pathways involved depend on the specific reaction and the substances being oxidized .

類似化合物との比較

- Calcium bromate (Ca(BrO₃)₂)

- Barium bromate (Ba(BrO₃)₂)

- Magnesium bromate (Mg(BrO₃)₂)

Comparison: Strontium bromate is similar to other bromates in its oxidizing properties but differs in its solubility and reactivity. For instance, calcium bromate and barium bromate have different solubility profiles and may be preferred in different applications based on these properties. This compound’s unique property of glowing when crystallized from a saturated aqueous solution sets it apart from other bromates .

生物活性

Strontium bromate (Sr(BrO₃)₂) is an inorganic compound formed from strontium and bromate ions. Its biological activity has garnered attention due to its potential implications in various physiological processes, particularly in bone health and development. This article examines the biological effects, mechanisms of action, and relevant research findings associated with this compound.

- Chemical Formula : Sr(BrO₃)₂

- Molecular Mass : 215.52 g/mol

- CAS Registry Number : 14519-18-7

This compound is classified as an alkaline earth metal bromate, characterized by its bromate oxoanion combined with a strontium ion. This structure is essential for understanding its biological interactions and potential toxicity.

Bone Health and Mineralization

Strontium compounds, including this compound, have been studied for their role in bone formation and mineralization. Research indicates that strontium can stimulate osteoblast activity, which is crucial for bone formation:

- Bone Formation : Studies have shown that strontium enhances bone density and promotes the formation of new bone tissue. For instance, a review highlighted that strontium-enriched biomaterials significantly stimulated bone formation in animal models .

- Mechanisms of Action : Strontium appears to exert its effects through multiple pathways:

Toxicological Studies

While strontium has beneficial effects on bone health, its compounds also raise concerns regarding toxicity:

- Adverse Effects : High doses of this compound have been linked to various skeletal abnormalities in animal studies. For example, repeated exposure at elevated doses led to impaired calcification and reduced mineral content in bones .

- Genotoxicity : Limited studies suggest that certain strontium compounds may induce chromosomal aberrations in vivo but show no significant mutagenic activity in vitro. Notably, only strontium chromate demonstrated identifiable genotoxic effects .

Table 1: Summary of Key Studies on this compound's Biological Activity

| Study | Dose | Duration | Effect on Bone Formation | Adverse Reactions |

|---|---|---|---|---|

| INCHEM Study | 40 mg/kg | 90 days | No adverse effects observed | None reported |

| High-Dose Study | 380 mg/kg | Short-term | Minor effects on bone structure | Abnormalities noted |

| Sr-enriched Biomaterials Review | 1 wt% | Up to 16 weeks | Increased bone density and strength | No significant inflammatory reactions reported |

Clinical Applications

Strontium ranelate, a related compound, has been used clinically for osteoporosis treatment due to its ability to enhance bone density. However, concerns about cardiovascular safety have limited its use . The application of this compound in clinical settings remains largely experimental but holds promise for future therapeutic strategies.

特性

CAS番号 |

14519-18-7 |

|---|---|

分子式 |

Br2O6Sr |

分子量 |

343.42 g/mol |

IUPAC名 |

strontium;dibromate |

InChI |

InChI=1S/2BrHO3.Sr/c2*2-1(3)4;/h2*(H,2,3,4);/q;;+2/p-2 |

InChIキー |

NAMOWWYAIVZKKA-UHFFFAOYSA-L |

正規SMILES |

[O-]Br(=O)=O.[O-]Br(=O)=O.[Sr+2] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。